molecular formula C15H24N4O B2922077 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide CAS No. 1448064-15-0

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide

Cat. No.: B2922077
CAS No.: 1448064-15-0
M. Wt: 276.384
InChI Key: WKILWTTXEDUVNM-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide (CAS 1448064-15-0) is a chemical compound with the molecular formula C 15 H 24 N 4 O and a molecular weight of 276.38 g/mol . This substance belongs to a class of organic compounds based on a pyrimidine ring system, which is a key scaffold in medicinal chemistry and drug discovery . The structure features a pentanamide chain attached to a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine core. Pyrimidine derivatives are of significant scientific interest due to their wide range of potential biological activities. While specific biological data for this compound is limited in the public domain, related pyrimidine analogues have been extensively investigated for their utility in various research fields. Compounds with similar structures have been explored as kinase inhibitors in oncology research and as building blocks for the development of novel therapeutic agents . The presence of both pyrimidine and pyrrolidine rings in its structure makes it a valuable intermediate for chemical synthesis and a potential pharmacophore for probing biological mechanisms. This product is intended for research use by qualified scientists only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-4-5-8-13(20)18-14-11(2)16-15(17-12(14)3)19-9-6-7-10-19/h4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILWTTXEDUVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide typically involves multiple steps, starting with the formation of the pyrimidinyl core. This can be achieved through a cyclization reaction of appropriate precursors, such as amidines and β-dicarbonyl compounds

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrimidinyl group to its corresponding oxidized derivatives.

  • Reduction: Reduction of the pyrimidinyl group to form reduced analogs.

  • Substitution: Replacement of substituents on the pyrimidinyl or pyrrolidinyl rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized pyrimidinyl derivatives, reduced pyrimidinyl analogs, and various substituted pyrimidinyl and pyrrolidinyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-Based Scaffolds

(a) Substituent Variations on the Pyrimidine Ring
  • Target Compound :

    • Pyrimidine substituents: 4,6-dimethyl, 2-pyrrolidin-1-yl.
    • Amide chain: Pentanamide.
    • Key features: The pyrrolidine ring (5-membered) may reduce steric hindrance compared to bulkier substituents like piperazine .
  • Compound 4e () :

    • Substituents: 4,6-dimethyl, 2-(4-methylpiperazin-1-yl), and a thio-linked pyrimidine.
    • Amide chain: Cyclopropanecarboxamide.
    • Molecular weight: 426.17 g/mol (C₂₀H₂₄N₇O₂S).
    • Activity: Reported as an HSP70 inhibitor with HRMS validation .
  • 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-phenoxyphenyl)propanamide (): Substituents: Methylsulfanyl at the 2-position. Amide chain: Propanamide. Molecular weight: 348.5 g/mol (C₁₆H₂₄N₆OS). Key differences: Shorter chain and sulfur-containing substituent may enhance metabolic stability but reduce lipophilicity compared to the target compound .
(b) Amide Chain Modifications
  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () :

    • Amide chain: Modified with a dioxoisoindolinyl group.
    • Molecular weight: 493.53 g/mol (C₂₄H₂₃N₅O₅S).
    • Physical properties: Yellowish-white solid with 83% synthetic yield.
    • Key contrast: Sulfamoyl and aromatic groups may improve solubility but introduce steric bulk .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Likely C₁₆H₂₅N₅O ~303.4 Pyrrolidin-1-yl, pentanamide High lipophilicity (predicted)
4e () C₂₀H₂₄N₇O₂S 426.17 Piperazine, thio group HSP70 inhibition
Compound C₁₆H₂₄N₆OS 348.5 Methylsulfanyl, triazolyl Moderate solubility
Compound C₂₂H₃₀N₄O₃S₂ 462.6 Piperidine sulfonyl Enhanced solubility via sulfonyl

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities supported by research findings.

Structural Characteristics

The compound features a pyrimidine core substituted with a pyrrolidine ring and a pentanamide side chain. The presence of the pyrrolidine ring contributes to the compound's flexibility, which may enhance its interaction with biological targets. Its molecular formula is C15H24N4OC_{15}H_{24}N_{4}O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.
  • Amidation : The intermediate is then reacted with pentanoic acid or its derivatives to yield the final product.

This synthetic route allows for the efficient production of the compound while maintaining high purity levels through techniques like recrystallization and chromatography .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Similar compounds have been investigated for their anticancer activities. Research suggests that the pyrimidine derivatives may inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted that pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Case Study on Anticancer Activity : A study explored the effects of a pyrimidine derivative on human breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research project tested various derivatives against Staphylococcus aureus and E. coli, revealing that modifications to the pyrrolidine ring enhanced antimicrobial potency .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to structurally similar compounds:

Compound Biological Activity Mechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
2-(Pyrrolidin-1-yl)pyrimidineAntagonist of vanilloid receptor 1Receptor modulation
Thieno[3,2-b]pyridineAnticancer propertiesCell cycle arrest

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